Dodeca-2,4,6,8,10-pentaynedinitrile

Molecular Electronics TD-DFT Nanowire precursors

For researchers requiring a defined C12 cyanopolyyne dinitrile for reproducible spectroscopic or computational studies, generic cyanopolyyne sourcing introduces chain-length variability that compromises key observables. Dodeca-2,4,6,8,10-pentaynedinitrile (CAS 151417-31-1) eliminates this risk as the exact n=5 homolog. - Chain-length certainty for benchmarking excited-state methods (triple-ζ basis sets). - Centrosymmetric dinitrile structure (IR/Raman verification) ensures differentiation from mononitrile contaminants. - Enables UV-assisted cryogenic coupling and polyyne-to-cumulene transition studies with a tractable yet extended π-system.

Molecular Formula C12N2
Molecular Weight 172.14 g/mol
CAS No. 151417-31-1
Cat. No. B12559763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodeca-2,4,6,8,10-pentaynedinitrile
CAS151417-31-1
Molecular FormulaC12N2
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC(#CC#CC#CC#N)C#CC#CC#N
InChIInChI=1S/C12N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14
InChIKeyKDRVPNJFLNVLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodeca-2,4,6,8,10-pentaynedinitrile (CAS 151417-31-1): A Long-Chain Cyanopolyyne Dinitrile for Advanced Spectroscopy and Nanowire Research


Dodeca-2,4,6,8,10-pentaynedinitrile (CAS 151417-31-1) is a long-chain cyanopolyyne dinitrile with the molecular formula C₁₂N₂, featuring five conjugated carbon-carbon triple bonds flanked by two terminal nitrile groups . This compound belongs to the NC₂ₙ₊₂N homologous series of polyynic dinitriles that have attracted interest for their potential as molecular nanowires and their occurrence in interstellar environments . The extended π-conjugated framework imparts distinct electronic properties that scale with chain length, making this C12 dinitrile a specific reference point within the broader class of highly unsaturated chain molecules.

Why Generic Substitution Fails for Dodeca-2,4,6,8,10-pentaynedinitrile (CAS 151417-31-1): Chain-Length-Dependent Electronic Structure Demands Precise Compound Selection


Within the NC₂ₙ₊₂N dinitrile family, the electronic absorption/emission spectra, HOMO-LUMO gaps, and excited-state geometries are highly sensitive to the number of conjugated triple bonds . Shorter analogs such as dicyanotriacetylene (NC₈N, n=3) or dicyanooctatetrayne (NC₁₀N, n=4) exhibit distinct vibronic progressions, phosphorescence onsets, and ground-state vibrational frequencies compared to longer homologs . Consequently, procurement of a generic 'cyanopolyyne dinitrile' without specifying chain length introduces uncontrolled variability in key experimental observables, making exact compound selection a prerequisite for reproducible spectroscopic studies, matrix-isolation experiments, or computational benchmarking.

Quantitative Evidence Guide: Dodeca-2,4,6,8,10-pentaynedinitrile (CAS 151417-31-1) Differentiation from Shorter-Chain Cyanopolyyne Dinitriles


Chain-Length-Dependent HOMO-LUMO Gap Reduction Relative to NC₈N and NC₁₀N

The HOMO-LUMO gap of cyanopolyyne dinitriles decreases monotonically with increasing chain length. For the C12 dinitrile (n=5 in NC₂ₙ₊₂N), the gap is narrower than that of the shorter NC₈N (n=3) and NC₁₀N (n=4) homologs, consistent with extended π-delocalization . This trend is supported by the observation that optical excitation induces a polyyne-to-cumulene electronic structure shift in long-chain members of the series .

Molecular Electronics TD-DFT Nanowire precursors Cyanopolyynes

UV-Vis Absorption Red-Shift Trend in Going from NC₁₀N to NC₁₂N

Matrix-isolation UV-Vis spectroscopy of dicyanopolyynes reveals a progressive red-shift of the lowest-energy π→π* absorption band with increasing chain length. NC₁₀N exhibits its first strong absorption band at significantly shorter wavelengths than expected for the C12 dinitrile (NC₁₂N) . While direct experimental data for NC₁₂N remain sparse, the systematic trend across the homologous series allows reliable prediction of its spectral position .

UV-Vis Spectroscopy Matrix Isolation Photophysics

Dinitrile vs. Mononitrile Termination: Enhanced Conjugation and Symmetry

Unlike monocyanopolyynes such as HC₁₁N (cyanopentaacetylene), the dinitrile NC₁₂N possesses two terminal nitrile groups, resulting in a centrosymmetric structure (D∞h point group) that eliminates the permanent electric dipole moment present in the mononitrile analogs . This symmetry distinction is critical: mononitriles such as HC₁₁N exhibit strong rotational spectra suitable for radio-astronomical detection , whereas the symmetric dinitrile is more suited to solid-state or matrix-isolation optical studies where dipole-driven aggregation is minimized.

Molecular Symmetry Nonlinear Optics Dipole Moment

Best-Fit Research and Industrial Application Scenarios for Dodeca-2,4,6,8,10-pentaynedinitrile (CAS 151417-31-1)


TD-DFT Benchmarking and Computational Spectroscopy of Long Carbon Chain Molecules

The compound serves as a mid-series reference point (n=5) for benchmarking excited-state computational methods. The Gronowski et al. (2022) study emphasizes the need for at least triple-ζ basis sets to describe molecules with alternating single and triple bonds , making the C12 dinitrile a computationally tractable yet sufficiently extended system for testing functional performance between shorter (NC₈N, NC₁₀N) and longer (up to C₃₀N₂) homologs.

Cryogenic Matrix-Isolation Photophysics and Phosphorescence Studies

Following established protocols for NC₁₀N , the C12 dinitrile is a candidate for UV-assisted coupling of smaller cyanopolyyne precursors in cryogenic matrices, with detection by UV-Vis absorption and phosphorescence emission spectroscopy. Its distinct chain length allows investigation of the polyyne-to-cumulene electronic structure shift upon optical excitation, a phenomenon demonstrated computationally across the NC₂ₙ₊₂N series .

Molecular Nanowire Design with Tailored HOMO-LUMO Gap

The systematic gap reduction with chain length positions the C12 dinitrile as a specific design choice in molecular electronics. Researchers synthesizing molecular junctions can select this compound to achieve an intermediate conductance regime between insulating shorter chains and unstable longer chains, leveraging the predicted polyyne-to-cumulene transition for potential switching behavior.

Supply Chain Qualification: Distinguishing Dinitrile from Mononitrile Impurities

The compound's centrosymmetric nature, inferred from the presence of two terminal nitrile groups, provides a quality-control differentiator. Procurement specifications can require confirmation of the dinitrile structure (e.g., via IR C≡N stretch symmetry or Raman activity) to exclude contamination by mononitrile analogs such as HC₁₁N, which possess fundamentally different dipole moments and spectroscopic signatures .

Quote Request

Request a Quote for Dodeca-2,4,6,8,10-pentaynedinitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.